
5-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)thiophene-2-carboxamide is a heterocyclic compound that features both a benzoxazine and a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)thiophene-2-carboxamide typically involves the formation of the benzoxazine ring followed by the introduction of the thiophene moiety. One common method involves the reaction of 2-amino-4-nitrophenol with 2-chloroacetyl chloride in the presence of a base such as potassium carbonate to form the benzoxazine intermediate. This intermediate is then reacted with thiophene-2-carboxylic acid under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
5-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
5-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)thiophene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound is used in various biological assays to study its effects on different cellular pathways and targets.
Mecanismo De Acción
The mechanism of action of 5-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
5-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)thiophene-2-carbonitrile: This compound is structurally similar but contains a nitrile group instead of a carboxamide group.
N-(7-fluoro-3,4-dihydro-3-oxo-4-prop-2-ynyl-2H-1,4-benzoxazin-6-yl)cyclohex-1-ene-1,2-dicarboximide: Another related compound with different substituents on the benzoxazine ring.
Uniqueness
5-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)thiophene-2-carboxamide is unique due to its specific combination of benzoxazine and thiophene rings, which confer distinct chemical and biological properties. Its carboxamide group also provides additional sites for chemical modification and interaction with biological targets.
Propiedades
Fórmula molecular |
C13H12N2O2S |
|---|---|
Peso molecular |
260.31 g/mol |
Nombre IUPAC |
5-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C13H12N2O2S/c14-13(16)12-4-3-11(18-12)8-1-2-10-9(7-8)15-5-6-17-10/h1-4,7,15H,5-6H2,(H2,14,16) |
Clave InChI |
GRBCRIRUYKIFPU-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(N1)C=C(C=C2)C3=CC=C(S3)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3-aminocyclobutyl)methyl]cyclopentanecarboxamide](/img/structure/B13192511.png)
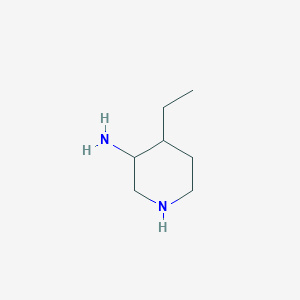
![1-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-amine](/img/structure/B13192521.png)

![2-[(3,4-Difluorophenyl)methyl]oxirane](/img/structure/B13192535.png)

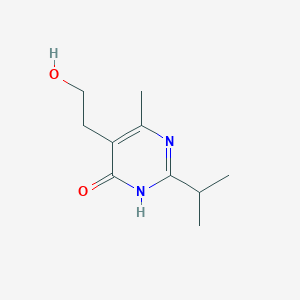

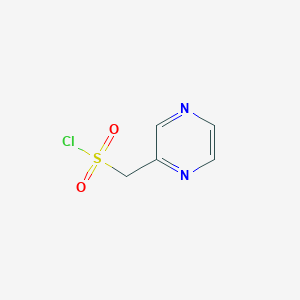
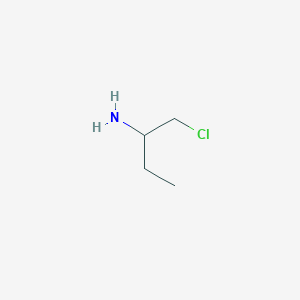
![3-Bromo-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine](/img/structure/B13192571.png)
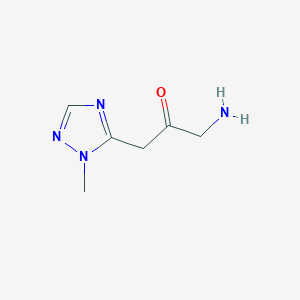

![1-[1-(Aminomethyl)cyclopentyl]propan-1-ol](/img/structure/B13192599.png)
